molecular formula C14H13FN2O3S B2397643 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 952000-81-6

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2397643
CAS No.: 952000-81-6
M. Wt: 308.33
InChI Key: KOZJCMTYQWBIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical substance with the CAS Number: 356058-42-9 . It has a molecular weight of 334.37 . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FN2O3S/c17-11-6-4-10 (5-7-11)9-23-16-18-15 (22)12-2-1-3-13 (12)19 (16)8-14 (20)21/h4-7H,1-3,8-9H2, (H,20,21) . This indicates the presence of fluorobenzyl, thio, methyl, and dihydropyrimidin groups in the compound.


Physical and Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It is stored in a freezer and shipped at room temperature .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research on derivatives of the specified compound has demonstrated significant anti-inflammatory and analgesic activities. For instance, compounds synthesized from a closely related chemical structure, incorporating fluorobenzyl elements, have shown maximum anti-inflammatory activity against carrageenan-induced rat paw edema and exhibited analgesic activity using the writhing test in albino mice. Such studies suggest the therapeutic potential of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been explored, indicating the chemical versatility and potential for further pharmaceutical development. For example, the synthesis of (S)-and(R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate demonstrates the ability to create enantiomerically pure compounds, which is crucial for the development of more effective and safer pharmaceutical agents (Xiong Jing, 2011).

Anticancer Activity

Another vital research area is the investigation of anticancer activities. Certain fluoro-substituted compounds related to the specified chemical structure have shown promise against lung cancer. These compounds, upon synthesis and testing against human cancer cell lines, exhibit anticancer activity at low concentrations compared to reference drugs, highlighting their potential in cancer therapy (Hammam et al., 2005).

Antibacterial Activity

Research into the antibacterial activity of derivatives of this compound has also been conducted, with some showing effectiveness against Gram-positive bacterial strains. This suggests potential applications in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Trotsko et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-8-11(6-12(18)19)13(20)17-14(16-8)21-7-9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZJCMTYQWBIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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